1H-Benzimidazole, 6-bromo-2-cyclopropyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

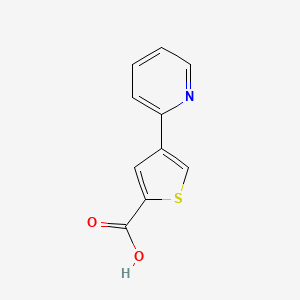

1H-Bencimidazol, 6-bromo-2-ciclopropil- es un compuesto orgánico aromático heterocíclico. Es un derivado del benzimidazol, donde el hidrógeno en la posición 6ª es reemplazado por un átomo de bromo y el hidrógeno en la posición 2ª es reemplazado por un grupo ciclopropil. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluyendo la química medicinal y la ciencia de los materiales.

Métodos De Preparación

La síntesis de 1H-Bencimidazol, 6-bromo-2-ciclopropil- generalmente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con orto-fenilendiamina y un precursor bromado adecuado.

Ciclización: La orto-fenilendiamina se somete a ciclización con el precursor bromado en condiciones ácidas para formar el núcleo de benzimidazol.

Bromación: Luego, el núcleo de benzimidazol se broma en la posición 6ª utilizando un agente bromante como N-bromosuccinimida (NBS).

Ciclopropilación: Finalmente, el benzimidazol bromado se hace reaccionar con un agente ciclopropilante para introducir el grupo ciclopropil en la posición 2ª.

Los métodos de producción industrial a menudo involucran pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

1H-Bencimidazol, 6-bromo-2-ciclopropil- se somete a diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de bromo en la posición 6ª puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones adecuadas.

Oxidación y Reducción: El núcleo de benzimidazol puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de varios derivados.

Reacciones del Grupo Ciclopropil: El grupo ciclopropil puede participar en reacciones de apertura de anillo en condiciones ácidas o básicas.

Los reactivos comunes utilizados en estas reacciones incluyen N-bromosuccinimida (NBS) para la bromación, hidruro de sodio (NaH) para la desprotonación y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

1H-Bencimidazol, 6-bromo-2-ciclopropil- tiene una amplia gama de aplicaciones de investigación científica:

Química Medicinal: Se utiliza como bloque de construcción para la síntesis de varios compuestos farmacéuticos, incluidos los agentes antivirales, antibacterianos y anticancerígenos.

Ciencia de los Materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).

Estudios Biológicos: Sirve como una sonda en estudios biológicos para investigar los mecanismos enzimáticos y las interacciones proteína-ligando.

Aplicaciones Industriales: El compuesto se utiliza en la síntesis de agroquímicos y colorantes.

Mecanismo De Acción

El mecanismo de acción de 1H-Bencimidazol, 6-bromo-2-ciclopropil- depende de su aplicación específica. En química medicinal, a menudo actúa inhibiendo enzimas o receptores específicos. Por ejemplo, puede inhibir la replicación viral al atacar las polimerasas o proteasas virales. Los objetivos moleculares y las vías involucradas varían según el derivado específico y su uso previsto.

Comparación Con Compuestos Similares

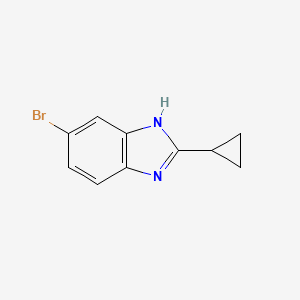

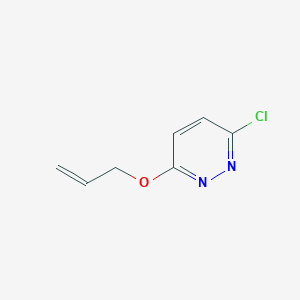

1H-Bencimidazol, 6-bromo-2-ciclopropil- se puede comparar con otros derivados de benzimidazol, como:

1H-Bencimidazol, 2-metil-: Este compuesto tiene un grupo metil en la posición 2ª en lugar de un grupo ciclopropil.

1H-Bencimidazol, 6-cloro-2-ciclopropil-: Este compuesto tiene un átomo de cloro en la posición 6ª en lugar de un átomo de bromo.

1H-Bencimidazol, 2-fenil-: Este compuesto tiene un grupo fenil en la posición 2ª en lugar de un grupo ciclopropil.

La singularidad de 1H-Bencimidazol, 6-bromo-2-ciclopropil- radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del átomo de bromo y el grupo ciclopropil puede influir significativamente en su reactividad e interacciones con los objetivos biológicos.

Propiedades

Fórmula molecular |

C10H9BrN2 |

|---|---|

Peso molecular |

237.10 g/mol |

Nombre IUPAC |

6-bromo-2-cyclopropyl-1H-benzimidazole |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) |

Clave InChI |

RDVLEMPZZVOHAV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NC3=C(N2)C=C(C=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)

![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)

![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)

![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)

![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)

![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122038.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12122039.png)

![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)

![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)

![9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122058.png)

![Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-](/img/structure/B12122061.png)